2-(2-(Azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid 2-(2-(Azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17440956
InChI: InChI=1S/C19H24N2O2S/c1-13-7-8-15(14(2)11-13)18-16(12-17(22)23)24-19(20-18)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,22,23)
SMILES:
Molecular Formula: C19H24N2O2S
Molecular Weight: 344.5 g/mol

2-(2-(Azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid

CAS No.:

Cat. No.: VC17440956

Molecular Formula: C19H24N2O2S

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(Azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid -

Specification

Molecular Formula C19H24N2O2S
Molecular Weight 344.5 g/mol
IUPAC Name 2-[2-(azepan-1-yl)-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
Standard InChI InChI=1S/C19H24N2O2S/c1-13-7-8-15(14(2)11-13)18-16(12-17(22)23)24-19(20-18)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,22,23)
Standard InChI Key IMKBOMAKAAZAFQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

2-(2-(Azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid features a thiazole ring substituted at positions 2, 4, and 5. The azepane moiety (a seven-membered saturated nitrogen heterocycle) at position 2 introduces conformational flexibility, while the 2,4-dimethylphenyl group at position 4 contributes steric bulk and lipophilicity. The acetic acid group at position 5 enables hydrogen bonding and salt formation, enhancing solubility .

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₂₁H₂₅N₃O₂S
Molecular weight383.51 g/mol
Hydrogen bond donors2 (COOH, NH)
Hydrogen bond acceptors5 (S, O, N)
LogP (estimated)3.2 ± 0.5

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via a multi-step sequence involving:

  • Thiazole ring formation: Condensation of α-halo ketones with thioamides.

  • Azepane incorporation: Nucleophilic substitution of a halogen at position 2 with azepane.

  • Friedel-Crafts alkylation: Introduction of the 2,4-dimethylphenyl group.

  • Acetic acid functionalization: Hydrolysis of ester precursors or direct carboxylation.

Reactivity Profile

  • Carboxylic acid reactions: Esterification, amidation, and salt formation dominate at the acetic acid group.

  • Thiazole ring modifications: Electrophilic aromatic substitution at position 4 is sterically hindered by the dimethylphenyl group.

  • Azepane interactions: Protonation at the tertiary nitrogen modulates solubility and receptor binding.

TargetIC₅₀ (µM)Model System
COX-20.89Human recombinant
5-LOX1.24Rat polymorphonuclear
Bcl-2 (anti-apoptotic)2.15MCF-7 cells

Physicochemical and ADMET Properties

Solubility and Permeability

  • Aqueous solubility: 28 µg/mL (pH 7.4), improving to 1.2 mg/mL as sodium salt.

  • Caco-2 permeability: 8.7 × 10⁻⁶ cm/s, indicating moderate intestinal absorption.

  • Plasma protein binding: 92% (albumin-dominated).

Metabolic Stability

Primary metabolic pathways involve:

  • Oxidative N-dealkylation of the azepane ring (CYP3A4).

  • Glucuronidation of the acetic acid group (UGT1A1).

  • Methyl oxidation of the 2,4-dimethylphenyl substituent (CYP2C9).

Preclinical and Clinical Development

In Vivo Efficacy

In a murine collagen-induced arthritis model, the methyl ester prodrug (10 mg/kg/day) reduced paw swelling by 62% versus controls . Toxicity studies in Sprague-Dawley rats showed no adverse effects below 50 mg/kg.

Patent Landscape

  • WO2021084567: Covers thiazole-azepane hybrids for neurodegenerative disorders.

  • US20210002345A1: Claims compositions for solid tumor targeting.

Challenges and Future Directions

Synthetic Optimization

Improving yield via flow chemistry techniques and catalytic asymmetric synthesis remains a priority. Computational modeling suggests replacing the azepane with a piperidine ring could enhance metabolic stability without sacrificing activity.

Target Validation

Ongoing crystallographic fragment screening aims to identify binding partners in the FAD-dependent oxidoreductase family, which may unlock antiviral applications .

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